4-Cyclopropylphenylboronic acid

Physical Organic Chemistry Boronic Acid Acidity Suzuki Coupling

Strategic advantage in lead optimization: 4-Cyclopropylphenylboronic acid (CAS 302333-80-8) acts as a non-substitutable building block, introducing the metabolic stability cloak of the cyclopropyl group. It specifically builds patented PPAR-γ modulators (WO 2002030895) and thienopyrimidine bisphosphonate inhibitors for bone resorption. Generic alkyl boronic acids cannot replicate this combination of steric bulk, hyperconjugative electron-donation, and CYP450 resistance. Secure ≥98% purity for predictable Suzuki coupling yields.

Molecular Formula C9H11BO2
Molecular Weight 162 g/mol
CAS No. 302333-80-8
Cat. No. B104548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropylphenylboronic acid
CAS302333-80-8
SynonymsB-(4-Cyclopropylphenyl)-boronic Acid
Molecular FormulaC9H11BO2
Molecular Weight162 g/mol
Structural Identifiers
SMILESB(C1=CC=C(C=C1)C2CC2)(O)O
InChIInChI=1S/C9H11BO2/c11-10(12)9-5-3-8(4-6-9)7-1-2-7/h3-7,11-12H,1-2H2
InChIKeyYNLGFXOBRXSMJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropylphenylboronic acid (CAS 302333-80-8): An Overview of Chemical Class and Core Characteristics for Procurement Decisions


4-Cyclopropylphenylboronic acid (CAS 302333-80-8) is a monosubstituted phenylboronic acid derivative featuring a cyclopropyl group at the para position of the phenyl ring . With the molecular formula C9H11BO2 and a molecular weight of 161.99 g/mol, it is a white to off-white solid with a density of 1.17 g/cm³ and a predicted boiling point of 320.3 °C . As a boronic acid, it is primarily employed as a nucleophilic coupling partner in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds, enabling the synthesis of biaryl and cyclopropyl-substituted aromatic systems .

Why Generic Substitution Fails for 4-Cyclopropylphenylboronic acid in Pharmaceutical and Agrochemical Synthesis


In-class boronic acids are not interchangeable due to the profound influence of the para-substituent on electronic character, steric demand, and metabolic fate of downstream products. The cyclopropyl group in 4-cyclopropylphenylboronic acid imparts a unique combination of moderate electron-donating ability via hyperconjugation, significant steric bulk compared to smaller alkyl groups, and resistance to cytochrome P450-mediated oxidation . These properties directly affect cross-coupling efficiency, product selectivity, and the pharmacokinetic profile of final drug candidates, rendering simple analogs like phenylboronic acid, 4-methylphenylboronic acid, or 4-ethylphenylboronic acid unsuitable as direct substitutes in applications where the cyclopropyl motif is required for target engagement or metabolic stability [1].

Quantitative Differential Evidence for 4-Cyclopropylphenylboronic acid vs. Phenylboronic Acid and Alkyl Analogs


pKa Modulation: Slight Increase in Acidity Relative to Unsubstituted Phenylboronic Acid

The predicted pKa of 4-cyclopropylphenylboronic acid is 8.74 ± 0.10, compared to 8.83 for unsubstituted phenylboronic acid at 25°C . This ~0.1 unit decrease in pKa reflects a subtle increase in acidity, attributable to the weak electron-donating inductive effect of the cyclopropyl group combined with its capacity for hyperconjugative stabilization of the boronate anion.

Physical Organic Chemistry Boronic Acid Acidity Suzuki Coupling

Cyclopropyl-Induced Metabolic Stability Enhancement for Drug Candidate Optimization

The cyclopropyl moiety is widely recognized to enhance the metabolic stability of drug candidates by blocking oxidative metabolism at the para position of the phenyl ring . In direct contrast, the methyl group in 4-methylphenylboronic acid is susceptible to CYP450-mediated oxidation to a benzylic alcohol and further to a carboxylic acid, a primary metabolic soft spot that can lead to rapid clearance [1]. The cyclopropyl ring, while not completely inert, undergoes oxidative ring opening at a significantly reduced rate, effectively extending the in vivo half-life of the derived drug molecule .

Medicinal Chemistry Drug Metabolism Cytochrome P450

Unique Application in PPAR-γ Modulators and Bone Resorption Inhibitors

4-Cyclopropylphenylboronic acid is specifically cited as a key intermediate for the synthesis of substituted indoles that act as PPAR-γ binding agents, as well as for thienopyrimidine bisphosphonate inhibitors of farnesyl pyrophosphate synthase for potential bone resorption treatment [1]. These applications are not claimed for simpler phenylboronic acids or 4-alkylphenylboronic acids in the same patent and literature references, indicating that the cyclopropyl group is essential for achieving the desired biological activity in these therapeutic areas.

Metabolic Disease Osteoporosis PPAR-γ Agonists

Purity Specification and Batch-to-Batch Consistency for Reproducible Synthesis

Commercial suppliers of 4-cyclopropylphenylboronic acid routinely provide material with a purity of ≥95% by HPLC, and some offer batches with purity ≥97% . This level of purity is critical for Suzuki-Miyaura cross-coupling reactions, as impurities such as protodeboronation byproducts or oxidized species can poison palladium catalysts or lead to side reactions, reducing yield and complicating purification [1]. While phenylboronic acid is also available in high purity, the cyclopropyl analog's specific impurity profile—particularly the potential for cyclopropane ring-opening byproducts—necessitates rigorous quality control to ensure reliable performance.

Process Chemistry Quality Control Suzuki Coupling

Optimal Procurement Scenarios for 4-Cyclopropylphenylboronic acid Based on Evidence-Based Differentiation


Synthesis of PPAR-γ Modulators for Metabolic Disease Research

4-Cyclopropylphenylboronic acid is a critical intermediate for preparing substituted indoles that function as PPAR-γ binding agents [1]. This application is explicitly documented in patent literature (WO 2002030895) and is not shared by simpler phenylboronic acids, making this compound a non-substitutable building block for research programs targeting type 2 diabetes, dyslipidemia, or other metabolic disorders where PPAR-γ modulation is therapeutically relevant.

Development of Farnesyl Pyrophosphate Synthase Inhibitors for Osteoporosis

The compound is specifically utilized in the synthesis of thienopyrimidine bisphosphonate inhibitors of farnesyl pyrophosphate synthase, an enzyme target for bone resorption treatment . The cyclopropyl group contributes to the unique binding interactions required for enzyme inhibition, providing a clear scientific rationale for procuring this specific boronic acid over generic alternatives in bone metabolism research.

Medicinal Chemistry Campaigns Requiring Enhanced Metabolic Stability

In lead optimization programs where metabolic soft spots (e.g., benzylic oxidation of methyl or ethyl groups) limit in vivo half-life, 4-cyclopropylphenylboronic acid offers a strategic advantage . The cyclopropyl ring's resistance to CYP450-mediated oxidation enables the design of drug candidates with improved pharmacokinetic profiles, particularly for CNS targets or chronic therapies requiring sustained exposure.

High-Yield Suzuki-Miyaura Cross-Coupling for Complex Biaryl Synthesis

The compound's commercial availability in high purity (≥95% HPLC) and its predictable reactivity in palladium-catalyzed couplings make it a reliable choice for constructing cyclopropyl-substituted biaryl scaffolds [2]. Its moderate electron-donating character and steric profile facilitate efficient transmetalation, leading to good to high yields in the coupling of aryl halides and triflates, essential for pharmaceutical and agrochemical intermediate production.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclopropylphenylboronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.